N-(4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
Description
This compound (hereafter referred to as the target compound) features a 1,4,8-triazaspiro[4.5]decane core with a phenyl group at position 2 and a 3-oxo moiety. The acetamide side chain is substituted with a 4-methylphenyl group, contributing to its lipophilic character.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-7-9-18(10-8-16)23-19(27)15-26-13-11-22(12-14-26)24-20(21(28)25-22)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,23,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPCGRLVVXPEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of triazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit promising anticancer activity . The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), C6 (glioma), and Panc-1 (pancreatic cancer).
- Methodology : MTT assays were utilized to assess cell viability, while caspase activation assays were performed to evaluate apoptosis induction.
The results demonstrated that the compound effectively inhibits cell proliferation and induces apoptosis in these cancer cell lines, suggesting a potential role as an anticancer agent.
Antibacterial and Antioxidant Activity
In addition to its anticancer properties, this compound has shown antibacterial and antioxidant activities :
- Antibacterial Testing : The compound was tested against various Gram-positive and Gram-negative bacteria using Minimum Inhibitory Concentration (MIC) assessments.
- Notable efficacy was observed against E. coli and Staphylococcus aureus, indicating its potential as an antibacterial agent.
- Antioxidant Activity : The antioxidant capacity was evaluated using DPPH and ABTS assays. The compound exhibited significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid.
Mechanistic Insights
Molecular docking studies have provided insights into the mechanism of action of this compound. High binding affinities were observed with bacterial enzyme targets, supporting its antibacterial potential. The docking scores indicate robust interactions that may underlie the biological activities observed in vitro.
Summary Table of Biological Activities
| Activity Type | Assessed Against | Key Findings |
|---|---|---|
| Anticancer | A549, C6, Panc-1 | Induces apoptosis; significant cytotoxicity |
| Antibacterial | E. coli, S. aureus | Effective at low MIC values |
| Antioxidant | DPPH, ABTS assays | Comparable activity to ascorbic acid |
Case Studies and Research Findings
Several studies have highlighted the biological significance of triazole derivatives similar to this compound:
- Study on Triazole Derivatives : A comprehensive study synthesized various triazole compounds and evaluated their biological activities. It was found that modifications in the phenyl rings significantly influenced their anticancer potency and selectivity against different tumor types .
- Molecular Docking Analysis : Another research focused on molecular docking simulations that revealed high binding affinities for triazole derivatives with specific targets involved in cancer proliferation pathways .
- Pharmacological Profiles : Investigations into the pharmacological profiles of triazole derivatives have indicated favorable drug-likeness characteristics, making them suitable candidates for further development into therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown significant growth inhibition against various cancer cell lines. The mechanism often involves the modulation of biological pathways that are critical for cancer cell survival and proliferation.
Case Study: Anticancer Screening
A study evaluated several derivatives of triazole compounds against different cancer cell lines, demonstrating that modifications in the structure can lead to enhanced anticancer activity. The compound's structural features suggest it may inhibit specific targets involved in tumor growth.
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H460 | 75.99% |
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects, particularly as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies suggest that this compound could bind effectively to the active site of 5-LOX, thus inhibiting its activity.
In Silico Studies
Molecular docking simulations have indicated that N-(4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide could be optimized further for better efficacy against inflammatory diseases.
Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial properties against various pathogens. Preliminary results indicate that certain structural modifications can enhance antibacterial and antifungal activities.
Microbial Activity Screening
In a study assessing the antimicrobial effects of related compounds, several were found to exhibit significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | Target Pathogen | Activity |
|---|---|---|
| Compound D | E. coli | Effective |
| Compound E | S. aureus | Moderate |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor, particularly concerning α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and neurodegenerative diseases respectively.
Enzyme Inhibition Studies
Research into new sulfonamide derivatives containing acetamide moieties has shown promise in inhibiting these enzymes, suggesting that similar compounds may offer therapeutic benefits.
| Enzyme | Inhibitory Activity |
|---|---|
| α-glucosidase | Moderate |
| Acetylcholinesterase | Significant |
Comparison with Similar Compounds
The target compound belongs to a class of 1,4,8-triazaspiro[4.5]decane derivatives with variable substitutions on the acetamide nitrogen and the spirocyclic phenyl ring. Below is a comparative analysis of key analogs:
Structural and Physicochemical Properties
*Molecular weight estimated based on G610-0120 (418.54) and structural similarity.
Key Observations:
Preparation Methods
Cyclocondensation of Amines, Aldehydes, and β-Ketoesters
A prevalent approach involves a one-pot reaction combining 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate. This method, adapted from triazolopyrimidine syntheses, facilitates spirocyclic formation under reflux conditions.
- Combine 5-amino-1-phenyl-1H-1,2,4-triazole (3 mmol), benzaldehyde (3 mmol), and ethyl acetoacetate (3 mmol) in ethanol with acidic catalyst (e.g., APTS, 0.3 mmol).
- Reflux for 24 hours, monitor via TLC.
- Filter and recrystallize the precipitated solid from ethanol/ether.
Key Modifications for Target Compound :
- Substitute benzaldehyde with 4-methylbenzaldehyde to introduce the p-tolyl group.
- Post-cyclization, acetylate the secondary amine with chloroacetamide in dichloromethane using triethylamine as a base.
Yield : ~65–75% (estimated from analogous reactions).
Stepwise Synthesis via Spirocyclic Intermediate
Formation of 1,4,8-Triazaspiro[4.5]Dec-1-En-3-One Core
A patent outlines a three-step synthesis for structurally related spirocyclic compounds, adaptable to the target molecule:
- React urea , diethyl oxalate , and ammonium carbonate in methanol with sodium methoxide.
- Stir at 25–30°C for 2–3 hours to form a bicyclic intermediate.
Step 2: Secondary Functionalization :
- Treat the intermediate with 2-(ethylamino)acetaldehyde and potassium ferricyanide.
- Stir at room temperature for 20–24 hours to form the spirocyclic amine.
Step 3: Acetamide Coupling :
- React the spirocyclic amine with 4-methylphenyl chloroacetate in dichloromethane.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
Yield : ~70–85% after purification.
Catalytic Cyclization Strategies
Acid-Catalyzed Ring Closure
A method leveraging InCl₃ under ultrasonic irradiation enhances reaction efficiency for spiro systems:
Procedure :
- Combine ethyl acetoacetate , hydrazine hydrate , methyl benzoylformate , and malononitrile in 50% ethanol.
- Add InCl₃ (20 mol%) and irradiate ultrasonically at 40°C for 20 minutes.
- Filter and recrystallize the product.
Adaptation for Target Compound :
- Replace malononitrile with N-(4-methylphenyl)acetamide to introduce the acetamide moiety.
Yield : ~80–90% (based on analogous pyrano[2,3-c]pyrazole syntheses).
Solvent and Temperature Optimization
Ethanol vs. Methanol Systems
Comparative studies highlight solvent impacts:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | Reflux (78) | 24 | 65 |
| Methanol | Reflux (65) | 18 | 72 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation:
- ¹H-NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.45–7.20 (m, 9H, aromatic), 3.95 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).
- IR (KBr) : 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
Comparative Analysis of Methods
Q & A
Q. What are the key synthetic methodologies for N-(4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide, and how can reaction conditions be optimized?
The synthesis of this spirocyclic acetamide involves multi-step organic reactions, typically starting with the formation of the triazaspiro core via cyclization. Key steps include:
- Cyclization : Formation of the spiro ring using ketones or aldehydes under acidic or basic conditions .
- Functionalization : Introduction of the acetamide group via nucleophilic substitution or coupling reactions (e.g., using activated esters or carbodiimide-mediated coupling) .
- Optimization : Critical parameters include solvent choice (e.g., dry benzene or DMF), temperature control (reflux conditions), and catalysts (e.g., palladium for cross-coupling). Purification often requires column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- NMR Spectroscopy : H and C NMR confirm substituent positions and spirocyclic connectivity .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., N–H⋯O bonds in the triazaspiro system) .
- HPLC-MS : Validates purity (>98%) and molecular weight .
Q. What physicochemical properties are critical for experimental design?
Data from analogous triazaspiro compounds suggest:
| Property | Value (Example) | Relevance |
|---|---|---|
| LogP | ~4.7 (lipophilicity) | Predicts membrane permeability |
| Polar Surface Area | ~58 Ų | Estimates solubility & bioavailability |
| Hydrogen Bond Acceptors | 6 | Guides target binding predictions |
| Note: Values are extrapolated from structurally related compounds . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
